molecular formula C22H22ClN3O4 B6475754 1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2640843-18-9

1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

Cat. No. B6475754
CAS RN: 2640843-18-9
M. Wt: 427.9 g/mol
InChI Key: FRGAUJOJXLZIJH-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine-2,5-diones are often synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines .


Molecular Structure Analysis

The compound also contains a piperidine ring and a chloropyridine group, both of which can have significant impacts on the compound’s properties and biological activity. The orientation and stereochemistry of these groups can lead to different biological profiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the rings. Factors such as polarity, solubility, and stability would be influenced by these groups .

Scientific Research Applications

properties

IUPAC Name

1-[4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-18-13-24-10-7-19(18)30-14-15-8-11-25(12-9-15)22(29)16-1-3-17(4-2-16)26-20(27)5-6-21(26)28/h1-4,7,10,13,15H,5-6,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGAUJOJXLZIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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